methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been utilized in various synthesis processes. For instance, Bencková and Krutošíková (1997) synthesized derivatives like 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid, showcasing its role in creating complex organic structures (Bencková & Krutošíková, 1997).
Potential in Antimicrobial Applications
Research by Hublikar et al. (2019) involved the synthesis of novel derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, to evaluate their antimicrobial activities. This demonstrates the compound's potential in contributing to antimicrobial agent development (Hublikar et al., 2019).
Advanced Organic Synthesis
In advanced organic synthesis, this compound has been used as a building block. Khlebnikov et al. (2018) used a related compound in a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting its versatility in organic synthesis (Khlebnikov et al., 2018).
Pharmaceutical Research
The compound's derivatives have been studied for potential pharmaceutical applications. For example, in the study by Muszalska (2004), a derivative was examined for its hydrolysis kinetics in aqueous solutions, which is crucial for understanding drug stability and metabolism (Muszalska, 2004).
Mechanism of Action
Target of Action
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, also known as METHYL 4-METHOXY-5-AZAINDOLE-2-CARBOXYLATE, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . The inhibition of FGFRs disrupts the normal signaling pathways, leading to changes in cellular processes . For instance, it has been reported that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibitory action on FGFRs disrupts these downstream signaling pathways .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Properties
IUPAC Name |
methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-6-5-8(10(13)15-2)12-7(6)3-4-11-9/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKYZOTROHAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647529 | |
Record name | Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-16-3 | |
Record name | Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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